Product packaging for 4-Bromo-3-fluoro-5-methylpyridine(Cat. No.:)

4-Bromo-3-fluoro-5-methylpyridine

Cat. No.: B13011172
M. Wt: 190.01 g/mol
InChI Key: PFRNXGYMRGVDEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylpyridine ( 1211533-99-1) is a high-purity, multifunctional heteroaromatic building block specifically designed for advanced research and development applications . With a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol, this compound integrates a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, creating a versatile scaffold for synthetic chemistry . The bromine and fluorine substituents are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to construct complex molecular architectures . This makes it a valuable intermediate in the exploration of new active compounds in agrochemical and pharmaceutical research, particularly in the synthesis of fluorinated pyridine derivatives which are of significant interest in medicinal chemistry . The compound requires specific storage conditions in an inert atmosphere at -20°C to maintain its stability and purity . This product is intended for research and development purposes and is not for medicinal, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFN B13011172 4-Bromo-3-fluoro-5-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

IUPAC Name

4-bromo-3-fluoro-5-methylpyridine

InChI

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3

InChI Key

PFRNXGYMRGVDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Br)F

Origin of Product

United States

Applications As Advanced Synthetic Intermediates

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of the pyridine (B92270) core, combined with the specific functionalities of 4-Bromo-3-fluoro-5-methylpyridine, positions it as a valuable starting material for the synthesis of more elaborate heterocyclic structures.

The synthesis of pyridine-fused systems, such as pyrrolo[3,4-b]pyridines, often involves multi-component reactions where substituted pyridines can act as key precursors. mdpi.comwindows.netsemanticscholar.org These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. While the general synthetic strategies for these systems are well-established, a comprehensive search of the scientific literature did not yield specific examples detailing the use of this compound in the direct synthesis of pyridine-fused systems. General methods often involve the construction of a furan (B31954) or pyrrole (B145914) ring onto a pre-existing pyridine derivative or vice-versa. nih.govias.ac.in

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of polyfunctionalized organic molecules, and halogenated pyridines are common substrates in these transformations. mdpi.com Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the introduction of a wide variety of substituents onto the pyridine ring. The bromo-substituent at the 4-position of this compound is well-suited for such reactions. However, a detailed review of the available scientific literature did not reveal specific published examples of this compound being utilized in these cross-coupling reactions to construct polyfunctionalized organic molecules.

Precursors for Radiolabeled Compounds in Imaging Research

One of the most significant applications of fluorinated pyridine derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (18F) isotope is a widely used positron emitter for PET due to its favorable decay characteristics.

The development of novel radioligands for PET imaging often involves the incorporation of 18F onto a biologically active molecule. The synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine, a potential PET tracer for imaging demyelination by targeting voltage-gated potassium (K+) channels, highlights a key application of related precursors. biorxiv.org A common strategy for introducing 18F into a pyridine ring, especially at the meta position which can be challenging, is through nucleophilic substitution on an activated precursor. rsc.org

A notable strategy involves the use of pyridine N-oxides. rsc.org For instance, the radiofluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor has been shown to be an effective method. rsc.org This approach is significant because direct nucleophilic fluorination of pyridines can be difficult due to their electron-rich nature. The N-oxide group acts as a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack by [18F]fluoride. rsc.org Following the successful incorporation of 18F, the N-oxide and other functional groups, such as a nitro group, can be reduced to yield the desired radiolabeled amine. biorxiv.org

Another important strategy is the isotopic exchange method, where a non-radioactive fluorine atom (19F) on the molecule is exchanged with radioactive 18F. researchgate.netakjournals.comresearchgate.net This method has been successfully applied in the synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine from the corresponding 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor. biorxiv.org Isotopic exchange reactions can be advantageous, although they may result in lower specific activity compared to methods that introduce the radionuclide in a "no-carrier-added" fashion. akjournals.com

StrategyPrecursor TypeKey Features
Direct Nucleophilic Substitution Pyridine N-oxideThe N-oxide group activates the pyridine ring for nucleophilic attack by [18F]fluoride, especially for meta-substitution. rsc.org
Isotope Exchange Fluorinated PyridineA 19F atom is exchanged for an 18F atom. researchgate.netakjournals.comresearchgate.net This method was used for the synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine. biorxiv.org

Isotopic labeling is crucial for creating tracers for in vivo imaging and for mechanistic studies of biological processes. For pyridine-based radiotracers, several methodologies are employed.

The 18F/19F isotopic exchange is a direct method for labeling fluorine-containing molecules. researchgate.netakjournals.comresearchgate.net In the context of synthesizing [18F]5-methyl-3-fluoro-4-aminopyridine, this method involves reacting the 3-fluoro-5-methyl-4-nitropyridine N-oxide precursor with a source of [18F]fluoride. biorxiv.org The efficiency of the exchange can be influenced by factors such as temperature and the concentration of the precursor. akjournals.com While this method can provide high radiochemical yields, achieving high specific activity can be a challenge. akjournals.com

Subsequent to the isotopic labeling step, further chemical transformations are often necessary. A common step is the reduction of functional groups. For example, after the [18F]-fluorination of a nitropyridine N-oxide precursor, a palladium on carbon (Pd/C) mediated hydrogenation can be used to reduce both the nitro group and the N-oxide to an amine, yielding the final radiotracer. biorxiv.org

Labeling MethodKey ReactionSubsequent Steps
18F/19F Isotope Exchange Exchange of a stable 19F atom with a radioactive 18F atom on a precursor molecule. researchgate.netakjournals.comresearchgate.netPalladium on carbon mediated hydrogenation to reduce other functional groups (e.g., nitro and N-oxide). biorxiv.org
Nitrogen Isotope Exchange A Zincke activation strategy has been developed for nitrogen isotope exchange in pyridines to introduce 15N or 13N. chemrxiv.orgNot directly applied to this compound in the reviewed literature.

Scaffolds for Designed Functional Molecules

In drug discovery, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by structural modifications. nih.gov The pyridine ring is considered a privileged scaffold due to its presence in numerous biologically active compounds. The specific substitution pattern of this compound offers multiple points for diversification, making it a potentially attractive scaffold for the design of new functional molecules. The bromine atom can be replaced through various cross-coupling reactions, while the methyl and fluoro groups can influence the molecule's conformation, lipophilicity, and metabolic stability.

Despite its potential, a thorough search of the scientific literature did not yield specific examples of this compound being explicitly used as a central scaffold for the development of a library of designed functional molecules.

Ligand Development in Catalysis

There is no available research that details the use of this compound in the development of ligands for catalysis. The role of pyridine derivatives as ligands is a well-established area of study, with their electronic and steric properties being tunable for various catalytic applications. However, the specific contribution of the 4-bromo-3-fluoro-5-methyl substitution pattern to ligand design and performance has not been documented in the reviewed literature.

Organic Electronic Materials (e.g., OLEDs)

Similarly, no research findings were located that describe the application of this compound in the field of organic electronic materials, including Organic Light-Emitting Diodes (OLEDs). Fluorinated and brominated organic compounds are often investigated for their potential in tuning the electronic properties of materials for such applications. Nevertheless, the specific use of this compound as a building block or intermediate for OLEDs or other organic electronic materials is not reported in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules like 4-Bromo-3-fluoro-5-methylpyridine.

For a molecule with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) would provide initial insights. However, for unambiguous assignment of all proton and carbon signals, multi-dimensional (2D) NMR experiments are critical.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling constants would be influenced by the positions of the bromine, fluorine, and methyl substituents on the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum would reveal discrete signals for each of the six carbon atoms in the pyridine ring and the methyl group. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (2-3 bonds), which is crucial for confirming the substitution pattern on the pyridine ring by correlating the methyl protons to the C3, C4, and C5 carbons, and the aromatic protons to their neighboring carbons.

¹⁹F NMR: This would show a single resonance, and its coupling to the adjacent aromatic proton and carbon would further confirm the structure.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles for substituted pyridines.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2ExpectedExpected
H-6ExpectedExpected
CH₃ExpectedExpected
C-2-Expected
C-3-Expected (with C-F coupling)
C-4-Expected
C-5-Expected
C-6-Expected

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis by measuring the disappearance of starting materials and the appearance of the product over time. By integrating the signals of the compound against a known concentration of an internal standard, the purity and yield of the reaction can be accurately determined.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₆H₅BrFN) can be calculated and compared with the experimental value to confirm its identity. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would provide further definitive evidence.

IonCalculated m/z
[M]⁺188.9589
[M+H]⁺189.9667

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques for separating complex mixtures and assessing the purity of compounds. For this compound, a reversed-phase LC method would likely be developed to separate it from any starting materials, byproducts, or degradation products. The mass spectrometer detector would then provide mass information for each separated component, aiding in their identification. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Advanced Chromatographic Separations

Beyond LC-MS and UPLC, other advanced chromatographic techniques could be applied for the analysis of this compound. Techniques such as Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the mobile phase, could offer alternative selectivity for purification and analysis, particularly for preparative-scale separations.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. cdc.gov In the context of "this compound" synthesis, GC is employed to detect and quantify volatile impurities or residual starting materials that may be present in the final product. The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a long capillary column. osha.gov

For the analysis of pyridine and its homologues, a capillary column with a polar stationary phase, such as a wax-type column (e.g., Stabilwax-DB), is often effective. osha.gov A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. osha.gov For enhanced specificity and identification, GC can be coupled with a Mass Spectrometer (GC-MS). tandfonline.com

Illustrative GC Analysis of Volatile Impurities:

A hypothetical GC analysis is conducted to screen for volatile byproducts in a purified sample of "this compound". Headspace GC, where the vapor above the sample is injected, is a particularly useful technique for this purpose as it minimizes the introduction of non-volatile matrix components into the GC system. tandfonline.com

GC Method Parameters:

ParameterValue
Instrument Agilent 7890B GC with Headspace Sampler
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 220 °C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Headspace Temp 80 °C
Headspace Time 20 min

Volatile Product Analysis Results:

The resulting chromatogram would ideally show a minimal number of peaks other than the solvent. The presence of any significant peaks would indicate volatile impurities that may require further purification steps.

Interactive Data Table: Volatile Impurity Profile

Retention Time (min)Possible IdentityConcentration (ppm)
3.8Residual Solvent (e.g., Dichloromethane)50
5.5Volatile Precursor15
9.1Unknown Volatile Byproduct5

This detailed analytical characterization ensures the high quality of the "this compound" compound for its intended applications in further research and synthesis.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Pyridine (B92270) Synthesis

The chemical industry's growing emphasis on sustainability is steering the development of eco-friendly synthetic methods. ijarsct.co.in Traditional pyridine synthesis often involves harsh conditions, hazardous solvents, and generates significant waste, highlighting the need for greener alternatives. nih.govrasayanjournal.co.in

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov Research is increasingly focused on solvent-free reaction conditions and the use of water as a benign reaction medium.

Solvent-Free Reactions: These reactions, often facilitated by techniques like microwave irradiation or mechanochemistry, can lead to reduced waste, shorter reaction times, and simpler product purification. ijarsct.co.inmdpi.com Microwave-assisted synthesis, in particular, has been recognized as a valuable green chemistry tool, offering efficient and rapid preparation of pyridine derivatives. nih.gov Several studies have demonstrated the successful synthesis of functionalized pyridines under solvent-free conditions, showcasing high yields and operational simplicity. rsc.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing synthetic routes for polyhalogenated pyridines in aqueous media is a significant challenge due to the often-poor solubility of organic substrates. However, recent advancements have shown promise. For instance, an environmentally benign and highly efficient method for the selective amination of various polyhalogenated pyridines has been developed using water as the solvent. nih.gov This approach avoids the use of precious metal catalysts and is scalable, indicating its potential for industrial application. nih.gov

Green Synthesis ApproachKey AdvantagesApplicability to Halogenated PyridinesReferences
Microwave-Assisted Solvent-Free SynthesisReduced reaction time, increased yields, lower energy consumption, minimal waste.High potential for efficient synthesis of precursors and direct modification of the pyridine ring. mdpi.comnih.gov
Reactions in Aqueous MediaEnvironmentally benign, non-toxic, non-flammable, low cost.Feasible for specific reactions like selective amination, reducing reliance on organic solvents. nih.gov
MechanochemistrySolvent-free, reduced waste, potential for novel reactivity.Emerging area with potential for solid-state synthesis of pyridine derivatives. ijarsct.co.in

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions. nih.gov Future research will focus on developing robust, recyclable, and environmentally friendly catalysts for pyridine synthesis.

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, are gaining traction as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov Zeolites have been successfully employed in the three-component condensation reaction to produce pyridines and picolines. nih.gov Furthermore, the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts presents a sustainable route to pyridine production. rsc.org

Magnetically Recoverable Catalysts: Nanoparticles with magnetic cores functionalized with a catalytic species offer an innovative solution for catalyst recovery. rsc.org These catalysts can be easily removed from the reaction medium using an external magnet and reused multiple times without significant loss of activity. Various magnetically recoverable catalysts have been developed for the synthesis of 2-amino-3-cyanopyridines and other polysubstituted pyridines, often under solvent-free conditions. rsc.orgnih.gov

Biocatalysts: The use of enzymes in synthesis offers high selectivity and operates under mild conditions, representing a promising green alternative. ijarsct.co.in While still an emerging area for pyridine synthesis, the potential for enzyme-mediated reactions to create complex pyridine derivatives with high precision is significant.

Catalyst TypeKey FeaturesExample Application in Pyridine SynthesisReferences
Zeolites (e.g., H-ZSM-5)Shape-selective, reusable, solid acid catalyst.Condensation of ethanol, formaldehyde, and ammonia to form pyridines and picolines. nih.govrsc.org
Magnetically Recoverable NanocatalystsEasy separation and recyclability, high surface area.Synthesis of 2-amino-3-cyanopyridines and other polysubstituted pyridines. rsc.orgnih.gov
Palladium ComplexesHighly active for cross-coupling reactions.Suzuki cross-coupling of bromo-pyridines with arylboronic acids. mdpi.com

Automation and High-Throughput Methodologies in Pyridine Chemistry

The discovery and optimization of novel chemical reactions and processes are traditionally resource-intensive endeavors. Automation and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid execution and analysis of a large number of experiments. nih.gov

HTE platforms, which often incorporate automated liquid handling and parallel reaction setups, allow chemists to screen numerous catalysts, substrates, and reaction conditions simultaneously. dispendix.comacs.org This accelerates the identification of optimal synthetic routes and the discovery of new reactivity. trajanscimed.com In the context of synthesizing compounds like 4-bromo-3-fluoro-5-methylpyridine, HTE can be used to quickly map out reaction conditions for halogenation, cross-coupling, or other functionalization reactions.

Furthermore, the miniaturization associated with HTE significantly reduces the consumption of reagents and solvents, leading to cost savings and a smaller environmental footprint. trajanscimed.comrsc.org The vast amounts of data generated by these experiments are then analyzed using sophisticated software to identify trends and guide further research. dispendix.com The integration of automation in pyridine synthesis will undoubtedly shorten development timelines for new pharmaceuticals and materials. nih.govdispendix.com

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. philadelphia.edu.jo These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. acs.org

Designing Novel Syntheses: AI is also being used for retrosynthetic analysis, where the model proposes a step-by-step synthetic pathway to a target molecule. philadelphia.edu.jo By learning from the entire body of published chemical reactions, these tools can suggest both conventional and novel synthetic routes that a human chemist might not consider. For complex molecules like substituted pyridines, AI can help design more efficient and innovative synthetic strategies. nih.gov Furthermore, generative models, such as variational autoencoders, can design entirely new molecules with desired properties, opening up new avenues for drug discovery. mdpi.com

Exploration of New Reactivity Modes for Polyhalogenated Pyridines

Polyhalogenated pyridines are versatile building blocks in organic synthesis, but their functionalization can be challenging due to the electron-deficient nature of the pyridine ring. nih.govrsc.org Future research will continue to explore novel methods to selectively functionalize these important scaffolds.

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. exlibrisgroup.com While challenging for electron-poor systems like pyridine, innovative strategies are emerging. nih.gov These include transition metal-catalyzed C-H activation, photocatalytic methods, and temporary de-aromatization approaches to achieve regioselective functionalization at positions that are traditionally difficult to access. nih.gov

Selective Halogenation: The ability to selectively introduce halogen atoms at specific positions on the pyridine ring is crucial for building molecular complexity. Recent methods have focused on achieving meta-selective halogenation, a traditionally difficult transformation. orgsyn.org One approach involves the design of specific phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. acs.org

Base-Promoted Amination: As mentioned, novel methods for the selective amination of polyhalogenated pyridines in environmentally benign solvents like water are being developed. nih.gov These transition-metal-free approaches offer a more sustainable alternative to traditional palladium-catalyzed methods. nih.gov

The continued exploration of these and other novel reactivity modes will provide chemists with a more powerful toolkit for the precise and efficient synthesis of complex polyhalogenated pyridines for a wide range of applications.

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